b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate
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Overview
Description
b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate: is a synthetic compound with the empirical formula C20H31N3O12 and a molecular weight of 505.47 g/mol . This compound is a derivative of galactopyranoside, modified with azidoethoxy groups and acetylated hydroxyl groups. It is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
The synthesis of b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate involves multiple steps . The general synthetic route includes:
Acetylation of D-galactopyranoside: The hydroxyl groups of D-galactopyranoside are acetylated using acetic anhydride in the presence of a catalyst.
Introduction of azidoethoxy groups: The acetylated galactopyranoside is then reacted with 2-(2-azidoethoxy)ethanol under specific conditions to introduce the azidoethoxy groups.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Scientific Research Applications
This compound has several applications in scientific research :
Bioconjugation: It is used in bioconjugation techniques, particularly in click chemistry, to label biomolecules.
Glycobiology: It serves as a probe in glycobiology studies to investigate carbohydrate-protein interactions.
Drug Delivery: The compound is explored as a potential drug carrier for site-specific delivery due to its ability to form stable conjugates with therapeutic agents.
Fluorescent Probes: It is used as a fluorescent probe for lysosome labeling and tracking during apoptosis.
Mechanism of Action
The mechanism of action of b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate involves its ability to form stable conjugates with other molecules through click chemistry . The azido group reacts with alkynes in the presence of a copper catalyst to form triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar compounds include:
b-GalNAc-PEG3-Azide: This compound has similar azidoethoxy groups but is based on N-acetylgalactosamine instead of galactopyranoside.
a-GalNAc-PEG3-Azide: Similar to b-GalNAc-PEG3-Azide but with an alpha configuration.
b-GlcNAc-PEG3-Azide: This compound is based on N-acetylglucosamine and has similar applications in bioconjugation and glycobiology.
These compounds share similar functional groups and applications but differ in their carbohydrate backbones, which can influence their specific interactions and applications.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTVNCZYHKTWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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